molecular formula C4H14Cl2N2S B2375913 2-(2-Aminoethylamino)ethanethiol;dihydrochloride CAS No. 14706-38-8

2-(2-Aminoethylamino)ethanethiol;dihydrochloride

Cat. No. B2375913
CAS RN: 14706-38-8
M. Wt: 193.13
InChI Key: IAPVTWYMINAAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound plays a role in the chiral recognition of amino acids, particularly in the synthesis of ligands and formation constants with Cu (II) complexes. This highlights its utility in selective recognition processes in chemistry. The synthesis process of similar compounds, including 2-aminoxy-1-aminoethane dihydrochloride, has also been explored, demonstrating its practical application in chemical synthesis.


Molecular Structure Analysis

The molecular formula of 2-(2-Aminoethylamino)ethanethiol;dihydrochloride is C4H14Cl2N2S . The linear formula is HSCH2CH2NH2 · HCl .


Chemical Reactions Analysis

2-(2-Aminoethylamino)ethanethiol;dihydrochloride has been identified as a significant radioprotector and antimutagenic agent. Studies have shown its ability to protect against the cytotoxic and mutagenic effects of cis-diamminedichloroplatinum (cis-DDP) in V79 Chinese hamster cells, particularly effective when administered prior to cis-DDP treatment. Additionally, it inhibits topoisomerase IIα activity in CHO K1 cells, demonstrating a notable effect on DNA synthesis and cell cycle progression.


Physical And Chemical Properties Analysis

The molecular weight of 2-(2-Aminoethylamino)ethanethiol;dihydrochloride is 193.14 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 192.0254750 g/mol . The topological polar surface area is 39 Ų .

Scientific Research Applications

  • CO2 Separation

    • Field : Physical Chemistry
    • Application : 2-(2-aminoethylamino)ethanol (AEEA) has been found to have superior performance to monoethanolamine for CO2 separation .
    • Method : This conclusion was reached through computational reaction analysis .
    • Results : AEEA has the ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .
  • Chemical Polymerization

    • Field : Thermal Analysis and Calorimetry
    • Application : 2,2’-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (AIBI) is a class of initiators that share water-soluble features, which was widely employed in the chemical polymerization industry .
    • Method : The thermal behavior of the whole decomposition process is analyzed through series of simultaneous thermogravimetric analyzer and differential scanning calorimetry tests .
    • Results : It is found that AIBI would rapidly decompose and abruptly release an enormous amount of heat in the range of 170 to 180 °C, but with only 10% mass loss in this period .

properties

IUPAC Name

2-(2-aminoethylamino)ethanethiol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2S.2ClH/c5-1-2-6-3-4-7;;/h6-7H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPVTWYMINAAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCS)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethylamino)ethanethiol;dihydrochloride

CAS RN

14706-38-8
Record name 2-[(2-aminoethyl)amino]ethane-1-thiol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.